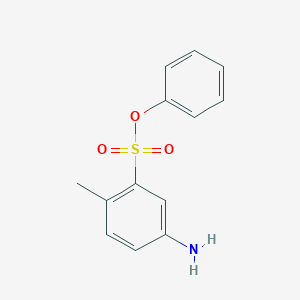

Phenyl 5-amino-2-methylbenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 5-amino-2-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-7-8-11(14)9-13(10)18(15,16)17-12-5-3-2-4-6-12/h2-9H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXCGKNRRDHUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenyl 5 Amino 2 Methylbenzenesulfonate and Analogous Structures

Esterification Reactions in Arenesulfonate Synthesis

The formation of the sulfonate ester linkage is a critical step in the synthesis of the target molecule. This transformation can be achieved through several methods, primarily involving the reaction of a sulfonic acid or its derivative with an alcohol or phenol (B47542).

Acid-catalyzed esterification, often referred to as Fischer esterification, is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. youtube.comyoutube.com This principle extends to the synthesis of sulfonate esters from sulfonic acids. wikipedia.org The mechanism involves protonation of the sulfonic acid by a strong acid catalyst, such as sulfuric acid, which increases the electrophilicity of the sulfur atom. youtube.comyoutube.com The alcohol (in this case, phenol) then acts as a nucleophile, attacking the sulfur atom. youtube.com Subsequent proton transfer and elimination of a water molecule yield the final ester and regenerate the acid catalyst. youtube.com

To enhance efficiency and selectivity, especially with sterically hindered or sensitive substrates, modern catalytic systems have been developed. Bulky diarylammonium arenesulfonates, for instance, have proven to be effective dehydration catalysts for ester condensation reactions. organic-chemistry.org These catalysts can facilitate the esterification of sterically demanding alcohols at room temperature with high yields, offering a milder alternative to traditional strong acids. organic-chemistry.org

Table 1: Catalytic Approaches for Esterification

| Catalyst Type | Reaction | Advantages |

|---|---|---|

| Strong Mineral Acids (e.g., H₂SO₄) | Fischer-Speier Esterification | Low cost, readily available. |

An alternative and widely used method for preparing sulfonate esters is the reaction of a sulfonyl chloride with an alcohol or phenol in the presence of a base. This method avoids the equilibrium limitations of Fischer esterification. For the synthesis of Phenyl 5-amino-2-methylbenzenesulfonate, this would involve reacting 5-amino-2-methylbenzenesulfonyl chloride with phenol. The base, typically a tertiary amine or pyridine, neutralizes the hydrochloric acid (HCl) generated during the reaction.

While less common for this specific transformation, syntheses in aqueous phases are a key area of green chemistry. royalsocietypublishing.org Some sulfonation reactions and subsequent conversions can be performed in water. For example, the synthesis of sulfonated polymers has been achieved through nucleophilic substitution reactions using sulfonate-type monomers in aqueous solutions, although low solubility can be a challenge. nih.gov The synthesis of certain sulfone derivatives has been successfully carried out in one pot under green conditions by reacting an electrogenerated quinoneimine with sulfinic acids. nih.gov

Strategies for Incorporating Amino and Methyl Substituents

The specific arrangement of the amino and methyl groups on the phenyl ring is crucial for the identity of this compound. The synthesis strategy often starts with a commercially available precursor that already contains one or more of the required substituents.

The introduction of an aryl amino group is commonly achieved through the reduction of a corresponding nitroarene. libretexts.org This is a reliable and high-yielding method. For the target molecule, a plausible precursor is 2-methyl-5-nitrotoluene. This starting material can be sulfonated, converted to the phenyl ester, and then the nitro group can be reduced to the primary amine.

The reduction of the nitro group can be carried out using various reagents and conditions. libretexts.org Catalytic hydrogenation over platinum is effective but may not be compatible with other reducible functional groups in the molecule. libretexts.org Alternative methods include the use of metals like iron, zinc, or tin in an acidic aqueous solution. libretexts.org Stannous chloride (SnCl₂) is considered a particularly mild reducing agent, making it suitable for molecules with other sensitive functional groups. libretexts.org A transition-metal-free approach using an organophosphorus catalyst and a hydrosilane reductant has also been developed for the reductive coupling of nitroarenes with boronic acids to form arylamines. organic-chemistry.org

A relevant industrial process describes the preparation of 2-methyl-5-aminobenzenesulfonamide, a key intermediate for certain pharmaceuticals. google.com The synthesis starts with the sulfonation of p-nitrotoluene using chlorosulfonic acid, followed by a hydrogenation reaction to reduce the nitro group. google.com This pathway highlights a viable industrial route for creating the 5-amino-2-methylbenzene core structure.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/Method | Conditions | Selectivity |

|---|---|---|

| H₂ / Platinum Catalyst | Catalytic Hydrogenation | Highly effective but can reduce other functional groups. libretexts.org |

| Fe, Zn, or Sn in Acid | Metal/Acid Reduction | Effective and commonly used. libretexts.org |

| SnCl₂ | Mild Reduction | Good for molecules with other reducible groups. libretexts.org |

While not directly applicable to the synthesis of the primary amine in this compound, N-alkylation is a critical reaction for creating analogous structures, particularly N-substituted sulfonamides or related heterocyclic compounds. acsgcipr.org N-alkylation involves the formation of a new carbon-nitrogen bond, typically through the reaction of an amine or a sulfonamide with an alkylating agent like an alkyl halide or sulfonate. acsgcipr.orgacs.org

Manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents represents an efficient and atom-economical "borrowing hydrogen" approach. acs.org In this process, a stable Mn(I) pincer complex catalyzes the reaction, allowing a diverse range of aryl and alkyl sulfonamides to undergo mono-N-alkylation in excellent yields. acs.org Similar strategies are used for the N-alkylation of various nitrogen-containing heterocycles, often using a base like potassium carbonate in a suitable solvent. thieme-connect.comorganic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are safer for human health. royalsocietypublishing.org These principles can be applied to the synthesis of this compound.

Key aspects include the use of catalysts instead of stoichiometric reagents to minimize waste, a core principle of green chemistry. organic-chemistry.orgroyalsocietypublishing.org The catalytic approaches for esterification (Section 2.1.1) and reductive amination (Section 2.2.1) align with this goal. The use of safer solvents is another critical factor; replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives like toluene, or even performing reactions in water, is preferred. royalsocietypublishing.org

Atom economy, which maximizes the incorporation of all materials from the starting materials into the final product, is also a central tenet. royalsocietypublishing.org Catalytic "borrowing hydrogen" reactions for N-alkylation are excellent examples of high atom economy, as they use alcohols as alkylating agents and produce water as the only byproduct. acs.org

Furthermore, developing synthetic routes that avoid hazardous intermediates is crucial. For instance, replacing traditional Mitsunobu reactions, which use toxic and potentially explosive azodicarboxylates, with activations via halides or sulfonates is considered a greener strategy in many industrial processes. acsgcipr.org Electrochemical synthesis methods, which use electricity to drive reactions, can also offer a green alternative by reducing the need for chemical reagents. nih.gov

Microwave-Assisted Organic Synthesis Methodologies

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful technique for accelerating a wide range of chemical reactions. rasayanjournal.co.in In the synthesis of compounds analogous to this compound, such as N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides, microwave irradiation offers significant advantages over conventional heating methods. rasayanjournal.co.inresearchgate.net This technology facilitates reactions that proceed smoothly, often without the need for a catalyst, resulting in shorter reaction times and improved yields. rasayanjournal.co.inresearchgate.net

The benefits of MAOS are not limited to a single class of compounds. For instance, the synthesis of substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones, which share structural motifs with the target compound, demonstrates the efficiency of this method. nih.gov When comparing microwave irradiation to conventional heating for Aldol condensation, the microwave-assisted method yielded products in the range of 85–91% in just 30–60 seconds. nih.gov In contrast, conventional heating required 7–10 hours to achieve lower yields of 70–83%. nih.gov Similarly, the one-pot, three-component synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates under microwave irradiation was completed in 3-6 minutes with yields of 78-94%, whereas conventional methods took 1-6 hours for lower to moderate yields. nih.gov

The application of microwave energy has also been successfully used in the synthesis of pyrrole (B145914) derivatives through intramolecular cyclocondensation of 2-amino acid-derived enamines, achieving yields between 55-86%. mdpi.com These examples underscore the general utility of microwave-assisted synthesis in producing complex organic molecules efficiently. nih.govnih.gov

Table 1: Comparison of Microwave vs. Conventional Heating in Analogous Syntheses

| Product | Method | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| Substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones | Microwave Irradiation | 30-60 sec | 85-91% | nih.gov |

| Substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones | Conventional Heating | 7-10 h | 70-83% | nih.gov |

| Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates | Microwave Irradiation | 3-6 min | 78-94% | nih.gov |

| Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates | Conventional Heating (60°C) | 1-4 h | 71-87% | nih.gov |

Solvent-Efficient and Environmentally Benign Protocols

In line with the principles of green chemistry, there is a significant research focus on developing synthesis methods that are both solvent-efficient and environmentally friendly. mdpi.com The use of water as a solvent is a key aspect of this approach, as it is safe, non-toxic, and readily available. mdpi.com For the synthesis of sulfonamide and sulfonate derivatives, reactions can be effectively carried out in water at room temperature, often using a simple base like sodium carbonate as an HCl scavenger. mdpi.com This method not only eliminates the need for expensive and toxic organic solvents but also simplifies product isolation, which can often be achieved through simple filtration. mdpi.com

The synthesis of 1,3,5-triazinyl-substituted benzenesulfonamide (B165840) conjugates has been successfully achieved in an aqueous environment using sodium carbonate or sodium bicarbonate. nih.gov This approach highlights the viability of water as a medium for complex organic syntheses. nih.gov Furthermore, sustainable strategies for producing aryl sulfonic acids involve using air as a green oxidant and thiourea (B124793) dioxide as an eco-friendly sulfur dioxide surrogate. rsc.org This one-step method is mild and can be performed under transition metal-free conditions. rsc.org The use of water as a medium for radical synthesis has also been explored, and in many cases, it has a beneficial effect on the reaction course. acs.org

Synthesis of Key Precursors: Amino-Substituted Benzenesulfonic Acids

The synthesis of this compound relies on the availability of key precursors, primarily amino-substituted benzenesulfonic acids. Aryl sulfonic acids are typically produced through electrophilic aromatic substitution, a process known as sulfonation. wikipedia.org In this reaction, an arene (an aromatic hydrocarbon) reacts with sulfur trioxide, which acts as the electrophile. wikipedia.org

A sustainable method for preparing aryl sulfonic acids involves the reaction of aryl halides with thiourea dioxide, which serves as a sulfur dioxide surrogate, under air as a green oxidant. rsc.org This approach is notable for its mild conditions and applicability to late-stage functionalization. rsc.org

The synthesis of aromatic amines, another key structural component, can be achieved through various methods, including the reduction of nitro compounds. vedantu.com For instance, a nitro group on a benzene (B151609) ring can be reduced to an amino group (NH2) using reagents like tin (Sn) metal in hydrochloric acid (HCl). youtube.com However, the presence of an amino group can complicate further electrophilic aromatic substitution reactions, as the amino nitrogen is basic and can react with acidic reagents. youtube.com To circumvent this, the amino group is often temporarily converted into an amide by reacting it with a reagent like acetic anhydride. youtube.com This protects the amino group and allows other substitutions to occur before the amide is hydrolyzed back to the amine. youtube.com Another specialized process for preparing substituted benzenesulfonic acids involves the diazotization of an aminobenzene or ortho-amino-benzenesulfonic acid derivative, followed by a palladium-catalyzed coupling reaction. google.com

Optimization of Reaction Conditions and Yield for Scalable Production

Optimizing reaction conditions is critical for transitioning a synthetic protocol from the laboratory to scalable industrial production. This involves a systematic study of various parameters to maximize yield and purity while minimizing cost and environmental impact. For the synthesis of analogous sulfonamide derivatives, researchers have tested different reaction environments, types of basic catalysts, and reactant quantities to achieve high yields and product purity. nih.gov

For large-scale sulfonation processes, high-gravity technology presents a significant advancement. google.com Using a high-gravity reactor for the reaction of raw materials with gaseous sulfur trioxide (SO3) dramatically increases the interfacial mass transfer and microscopic mixing. google.com This technology allows for a very short reaction time of 2 to 7 minutes and leads to a more efficient and controlled industrial process. google.com The gaseous SO3 sulfonation method is considered an advanced process because it is fast, generates no waste acid, and is less corrosive to equipment. google.com

The comparison between microwave-assisted synthesis and conventional heating also provides crucial data for optimization. As detailed in Table 1, microwave irradiation consistently leads to significantly shorter reaction times and often higher yields. nih.govnih.gov This efficiency is a key factor in optimizing production, as it reduces energy consumption and increases throughput. The selection of catalysts, solvents, and temperature are all critical variables that must be fine-tuned to ensure a robust and economically viable process for scalable production.

Chemical Reactivity and Mechanistic Investigations of Phenyl 5 Amino 2 Methylbenzenesulfonate

Nucleophilic Processes at the Sulfonate Ester Moiety

The sulfonate ester group is a key functional moiety in Phenyl 5-amino-2-methylbenzenesulfonate, acting as a potent electrophilic site and a competent leaving group in nucleophilic substitution reactions.

The efficacy of the sulfonate group as a leaving group is fundamental to its reactivity. youtube.com When an alcohol is converted into a sulfonate ester, its reactivity is significantly enhanced, becoming comparable to that of an alkyl halide. periodicchemistry.com This is because the hydroxyl group (-OH) is a poor leaving group, whereas the sulfonate group is an excellent one. youtube.comperiodicchemistry.com

The departure of the sulfonate group results in the formation of a sulfonate anion. This anion is a very weak base due to the extensive delocalization of its negative charge across the three oxygen atoms through resonance. youtube.comperiodicchemistry.com This high degree of stabilization makes the conjugate sulfonic acids very strong acids, further confirming the stability of the anion and its capacity to act as an effective leaving group. youtube.com In the context of this compound, nucleophilic attack at the carbon atom of the phenyl ring attached to the ester oxygen would be difficult, but attack at the sulfur atom is a more plausible pathway for certain nucleophiles, leading to the cleavage of the S-O bond.

Sulfonate esters are known to react with a wide array of nucleophiles. nih.gov The reaction typically occurs via an S_N2 mechanism at an alkyl carbon attached to the sulfonate oxygen, or via nucleophilic attack at the sulfur atom. libretexts.org For aryl sulfonates like this compound, direct S_NAr (Nucleophilic Aromatic Substitution) on the phenyl ring attached to the oxygen is generally unfavorable unless the ring is activated by strong electron-withdrawing groups. libretexts.orgyoutube.com However, the sulfur atom of the sulfonyl group is electrophilic and can be attacked by strong nucleophiles.

Studies on analogous arenesulfonates have shown reactivity with nucleophiles such as anilines and benzylamines. koreascience.kr The reactivity of sulfonate esters towards different nucleophiles varies, with some esters exhibiting high stability. For instance, phenyl sulfonates have been noted for their high stability, even in the presence of strong nucleophiles like hot sodium azide. nih.gov In contrast, other nucleophiles like piperidine (B6355638) can cleave less hindered sulfonate esters. nih.gov

Table 1: Reactivity of Aryl Sulfonate Esters with Various Nucleophiles (This table is a generalized representation based on the reactivity of sulfonate esters.)

| Nucleophile | Reagent Example | General Reactivity with Phenyl Sulfonates | Potential Product Type |

| Amines | Aniline, Benzylamine, Piperidine | Can act as nucleophiles, potentially cleaving the S-O bond or forming sulfonamides. nih.govkoreascience.kr | Sulfonamide or cleavage products |

| Azides | Sodium Azide (NaN₃) | Phenyl sulfonates are generally stable. nih.gov | Low to no reaction |

| Halides | Sodium Iodide (NaI) | Phenyl sulfonates are generally stable. nih.gov | Low to no reaction |

| Hydroxides | Sodium Hydroxide (B78521) (NaOH) | Can lead to hydrolysis under harsh conditions (e.g., fused alkali). wikipedia.org | Phenol (B47542) and 5-amino-2-methylbenzenesulfonic acid |

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The molecule contains two distinct phenyl rings, each with different substituents that dictate the outcome of electrophilic aromatic substitution (EAS) reactions. msu.edubyjus.com The position of substitution is determined by the directing effects of the groups already present on the ring. libretexts.orgunizin.org

The second ring is the 5-amino-2-methylbenzene moiety. This ring has three substituents to consider:

Amino group (-NH₂): A strongly activating, ortho-, para-directing group. libretexts.orgunizin.org

Methyl group (-CH₃): An activating, ortho-, para-directing group. libretexts.orgunizin.org

Sulfonate ester group (-SO₂OPh): A strongly deactivating, meta-directing group. unizin.orgyoutube.com

When multiple substituents are present, their directing effects can be either reinforcing or antagonistic. libretexts.org In this case, the amino and methyl groups are in a meta-relationship to each other. The powerful activating and directing effect of the amino group will dominate. libretexts.org The amino group directs ortho and para to its position. The para position is occupied by the methyl group. Therefore, electrophilic attack will be directed to the positions ortho to the amino group (C4 and C6). Steric hindrance from the adjacent methyl group at C2 and the sulfonate group at C1 may favor substitution at the C4 position.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Ring | Substituent | Effect on Reactivity | Directing Influence | Predicted Major Substitution Site(s) |

| Phenyl (from Phenyl ester) | -OSO₂-Ar | Deactivating | Meta | Meta to the -OSO₂- group |

| Methylbenzene (from benzenesulfonate) | -NH₂ (at C5) | Strongly Activating | Ortho, Para | C4, C6 |

| -CH₃ (at C2) | Activating | Ortho, Para | C3, C5 (blocked), C1 (blocked) | |

| -SO₂OPh (at C1) | Strongly Deactivating | Meta | C3, C5 (blocked) |

Transformations of the Amino Group

The primary amino group on the benzene (B151609) ring is a site of significant chemical reactivity, susceptible to both oxidation and other transformations.

The oxidation of primary aromatic amines can yield nitroso compounds, which can be further oxidized to the corresponding nitro derivatives. at.uamdpi.comquimicaorganica.org A variety of oxidizing agents and catalytic systems have been developed for this transformation. nih.gov

Hydrogen peroxide is a common oxidant, often used in conjunction with a metal catalyst. mdpi.com For instance, molybdenum complexes, such as [Mo(O)(O₂)₂(H₂O)(hmpa)], have been shown to effectively catalyze the oxidation of primary aromatic amines to their nitroso derivatives. rsc.orgresearchgate.net The reaction conditions, particularly temperature, can be controlled to favor the formation of the nitroso compound over the fully oxidized nitro compound. mdpi.com Other catalysts like peroxotungstophosphate have also been employed. nih.gov Peroxy acids are also effective reagents for oxidizing amino groups to nitro groups. quimicaorganica.org

Table 3: Selected Reagents for the Oxidation of Aromatic Amines

| Oxidizing Agent | Catalyst/Conditions | Primary Product | Reference |

| Hydrogen Peroxide (H₂O₂) | [Mo(O)(O₂)₂(H₂O)(hmpa)] | Nitroso Compound | rsc.org |

| Hydrogen Peroxide (H₂O₂) | Peroxotungstophosphate | Nitroso or Nitro Compound (temp. dependent) | mdpi.comnih.gov |

| Sodium Perborate | Acetic Acid | Nitro Compound | organic-chemistry.org |

| Peroxyformic Acid | Dichloromethane | Nitro Compound | nih.gov |

The amino group (-NH₂) is in a low oxidation state and is generally the product of the reduction of more oxidized nitrogen functionalities, such as nitro (-NO₂) or nitroso (-NO) groups. quimicaorganica.orgchemistrystudent.comyoutube.com Therefore, the amino group itself is not typically susceptible to further reduction under standard chemical conditions. The common reduction reaction associated with this functionality is the reduction of a nitroarene to form the aromatic amine, often using reagents like tin (Sn) or iron (Fe) in acidic media (HCl), or catalytic hydrogenation (H₂ with Pd, Pt, or Ni). quimicaorganica.orgchemistrystudent.comrsc.org

Hydrolysis of the Phenyl Ester Linkage

The phenyl ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a phenol and a benzenesulfonic acid derivative. While direct studies on this compound are not extensively detailed in the provided literature, analogous reactions provide insight into this process. For instance, the hydrolysis of the related 2-amino-5-alkyl-benzenesulfonic acids to form 2-amino-5-alkyl-phenols is achieved through alkaline hydrolysis. google.com This process typically involves heating the sulfonic acid or its salts in an aqueous solution of an alkali hydroxide, such as sodium hydroxide, under pressure. google.com

The reaction proceeds via nucleophilic attack of a hydroxide ion on the sulfur atom of the sulfonate group. The phenyl group acts as a leaving group, which is stabilized by the phenoxide ion formed under basic conditions. The general conditions for such a transformation are outlined in the table below.

Table 1: General Conditions for Alkaline Hydrolysis of Aryl Sulfonates

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | Aqueous Alkali Hydroxide (e.g., NaOH) | Provides the nucleophile (OH⁻) for the reaction. |

| Pressure | 2 to 120 bar | Increases the reaction temperature above the normal boiling point of the aqueous solution, accelerating the reaction rate. google.com |

| Product Isolation | Acidification | After hydrolysis, the reaction mixture is typically acidified with a mineral acid like HCl or H₂SO₄. This neutralizes the excess alkali and converts the resulting phenoxide into the corresponding phenol, and the alkali sulfite (B76179) byproduct decomposes, releasing sulfur dioxide. google.com |

This hydrolytic cleavage represents a significant functional group interconversion, transforming the sulfonate ester into a phenolic group, which can then be used in further synthetic steps.

Rearrangement Reactions and Their Mechanistic Underpinnings (e.g., Smiles Rearrangement Considerations)

This compound is a potential candidate for intramolecular rearrangement reactions, most notably the Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain migrates from one heteroatom to another on an aromatic ring. wikipedia.org In its classic form, the reaction requires the aromatic ring to be activated by electron-withdrawing groups at the ortho or para positions to the reaction site. wikipedia.org

The general mechanism involves an intramolecular nucleophilic attack, forming a spirocyclic Meisenheimer complex as an intermediate. cdnsciencepub.com For aryl sulfonates, the sulfone group can act as the leaving group (X) from the aromatic ring. wikipedia.org

Key considerations for the Smiles rearrangement involving a sulfonate include:

Nucleophile (Y): The molecule must possess a nucleophilic group at the end of a connecting chain. wikipedia.org

Aryl Ring Activation: The aromatic ring to which the sulfonate is attached must typically be electron-deficient to facilitate nucleophilic attack. wikipedia.org

Leaving Group: The sulfonate must be a competent leaving group. cdnsciencepub.com

In addition to the classic nucleophilic pathway, a radical version of the Smiles rearrangement has been developed. wikipedia.orgnih.gov This variant is triggered by the attack of a free radical at the ipso-position of the sulfonate, followed by the extrusion of sulfur dioxide. nih.gov Research has shown that 4-substituted benzenesulfonates undergo a Smiles-type rearrangement when substituted with an electron-withdrawing group, indicating an electrophilic ipso-attack by an alkyl radical. rsc.orgresearchgate.net

A related reaction is the Truce-Smiles rearrangement, which involves a carbanion as the nucleophile and is so powerful that it often does not require additional activation of the aromatic ring. wikipedia.orgcdnsciencepub.com The sulfonyl group is a particularly useful substituent in these reactions as it can serve as both an activating group and a leaving group. cdnsciencepub.com

For this compound, the amino group (-NH₂) is an electron-donating group, which would deactivate the ring towards traditional nucleophilic aromatic substitution. However, the potential for radical-mediated or Truce-Smiles type rearrangements could still exist under specific synthetic conditions.

Functional Group Interconversions and Derivatization Strategies for Advanced Synthesis

The structure of this compound offers multiple sites for functional group interconversion and derivatization, enabling its use in advanced synthesis. The primary reactive sites are the amino group and the aromatic ring.

Derivatization of the Amino Group: The primary amino group (-NH₂) is a versatile functional handle. It can be readily acylated, alkylated, or converted into a diazonium salt. Diazotization, followed by Sandmeyer or related reactions, would allow the introduction of a wide variety of substituents (e.g., -OH, -CN, -X where X is a halogen) in place of the amino group. This fundamentally alters the electronic properties of the benzene ring.

Modification of the Aromatic Ring: The substitution pattern of the aromatic ring (amino at C5, methyl at C2) directs further electrophilic substitution. The powerful activating and ortho-, para-directing effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (C4, C6).

Strategies for Advanced Synthesis: A key strategy involves modifying the existing functional groups to influence subsequent reactions. For example, the amino group can be protected (e.g., via acetylation to form an amide) to moderate its activating effect and prevent side reactions during other transformations. This also introduces steric bulk that can influence the regioselectivity of subsequent reactions.

The functional groups on this compound allow for a range of transformations that are valuable in medicinal chemistry and material science. The ability to donate electrons from functional groups containing lone pairs, such as an aromatic amine, into the phenyl ring system is a critical factor in its reactivity. ashp.org

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Amino (-NH₂) | Acetylation | Acetic anhydride, pyridine | Phenyl 5-acetamido-2-methylbenzenesulfonate |

| Amino (-NH₂) | Diazotization | NaNO₂, aq. HCl, 0-5 °C | Phenyl 5-diazonium-2-methylbenzenesulfonate chloride |

| Aromatic Ring | Halogenation | Br₂, FeBr₃ | Phenyl 5-amino-4-bromo-2-methylbenzenesulfonate |

These derivatization strategies allow for the fine-tuning of the molecule's steric and electronic properties for specific applications.

Based on a comprehensive search of available scientific literature, it is not possible to provide the detailed spectroscopic and crystallographic data for the specific compound "this compound" as requested in the outline.

The search did not yield any published ¹H NMR, ¹³C NMR, FT-IR, Raman, or mass spectrometry data for this exact molecule. While information is available for structurally related compounds such as 5-amino-2-methylbenzenesulfonamide (B32415) researchgate.netnih.govthermofisher.com and 2-amino-5-methylbenzenesulfonic acid nih.gov, the substitution of the sulfonate group with a phenyl ester would significantly alter the spectral characteristics. Therefore, using data from these related molecules would be scientifically inaccurate and would not meet the requirements of the prompt.

Without specific, published data for this compound, an article adhering to the strict, data-driven outline provided cannot be generated.

Advanced Spectroscopic and Crystallographic Characterization of Phenyl 5 Amino 2 Methylbenzenesulfonate

Mass Spectrometry Characterization

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. For Phenyl 5-amino-2-methylbenzenesulfonate, the EIMS spectrum is predicted to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation is expected to occur at the weakest bonds, primarily the ester linkage.

Key expected fragmentation pathways include:

Cleavage of the S-O bond: This would be a primary fragmentation, yielding ions corresponding to the benzenesulfonyl moiety and the phenoxy radical, or vice versa.

Loss of SO₂: A common fragmentation for sulfonate compounds, leading to a significant peak.

Fragmentation of the aromatic rings: Further fragmentation would involve the loss of small molecules like CO, HCN, and methyl radicals from the primary fragment ions.

A table of predicted significant fragments in the EIMS of this compound is provided below.

| Predicted Fragment | Structure | Significance |

| [C₁₃H₁₃NO₃S]⁺ | The intact molecule | Molecular Ion (M⁺) |

| [C₇H₈NO₂S]⁺ | Toluene-4-sulfonyl cation | Indicates fragmentation at the ester oxygen |

| [C₆H₅O]⁺ | Phenoxy cation | Indicates fragmentation at the sulfonyl sulfur |

| [C₇H₈N]⁺ | Toluidine radical cation | Arises from rearrangement and loss of SO₂ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. nih.gov For this compound (C₁₃H₁₃NO₃S), the theoretical exact mass is calculated to a high degree of precision. This technique allows for differentiation between compounds with the same nominal mass but different elemental formulas, a critical step in structural confirmation. nih.gov The high resolving power of HRMS instruments, such as Orbitrap or TOF analyzers, ensures that the measured mass is very close to the theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula with high confidence. nih.govub.edu

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₃S | N/A |

| Theoretical Exact Mass | 263.06181 Da | N/A |

| Typical Mass Accuracy | < 5 ppm | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique for separating components of a mixture and confirming their identity. In the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency.

The retention time from the LC provides one level of identification, while the mass spectrometer detector provides mass-to-charge ratio (m/z) data, confirming the identity of the eluting compound. By operating the mass spectrometer in full-scan mode, a mass spectrum is obtained for the peak of interest, which should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 264.0696 in positive ion mode. This dual-confirmation approach makes LC-MS a robust method for assessing the purity and verifying the identity of synthesized this compound. ub.eduresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic properties of this compound can be investigated using UV-Vis and fluorescence spectroscopy. The UV-Vis absorption spectrum is expected to be dominated by π → π* transitions within the two aromatic rings. nih.gov The presence of the amino group (an auxochrome) and the sulfonate group can influence the position and intensity of these absorption bands. researchgate.net Typically, substituted benzene (B151609) derivatives exhibit strong absorption bands in the 200-300 nm range. nih.gov

Fluorescence spectroscopy can provide further insight into the electronic structure and environment of the molecule. Aromatic compounds, particularly those with electron-donating groups like an amino group, can exhibit fluorescence. nih.gov The emission spectrum, characterized by its peak wavelength and quantum yield, is sensitive to solvent polarity and molecular rigidity. The binding of such molecules to larger structures, like proteins, can lead to characteristic shifts in the emission spectrum and an increase in fluorescence intensity. nih.gov

| Spectroscopic Technique | Expected Observation | Underlying Transition |

| UV-Vis Absorption | Strong absorption bands in the 230-300 nm region. | π → π* transitions in the phenyl and substituted benzene rings. nih.gov |

| Fluorescence Emission | Potential emission in the 300-400 nm range upon excitation at the absorption maximum. | Relaxation from the first excited singlet state (S₁) to the ground state (S₀). |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute conformation and crystal packing. While a specific structure for this compound is not publicly documented, analysis of closely related structures, such as benzenesulfonamides and other aromatic sulfonates, provides valuable insights. nih.govnih.govmdpi.com

This technique would reveal the bond lengths, bond angles, and torsion angles within the molecule. For instance, it would define the dihedral angle between the two aromatic rings and the geometry around the central sulfonate linker. The analysis also determines the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry and repeating unit cell of the crystal lattice. mdpi.comnih.gov

The crystal structure elucidated by SC-XRD allows for a detailed investigation of the intermolecular forces that stabilize the crystal lattice. nih.govmdpi.com For this compound, several key interactions are anticipated:

Hydrogen Bonding: The amino group (-NH₂) is an excellent hydrogen bond donor, while the sulfonate oxygen atoms (-SO₃⁻) are strong hydrogen bond acceptors. It is highly probable that strong N-H···O hydrogen bonds form, linking molecules into chains, sheets, or a three-dimensional network. nih.govresearchgate.net

C-H···π Interactions: These are weaker hydrogen bonds where a C-H bond (from the methyl group or the aromatic rings) interacts with the π-electron cloud of an adjacent aromatic ring. Such interactions are crucial in the packing of aromatic molecules. researchgate.netchemrxiv.org

π-π Stacking: The planar aromatic rings can stack on top of each other in either a face-to-face or an offset (displaced) manner. These interactions are driven by electrostatic and van der Waals forces and are a common feature in the crystal packing of aromatic compounds. nih.gov

A summary of the expected intermolecular interactions is presented below.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Expected Role in Crystal Packing |

| Hydrogen Bonding | Amino group (N-H) | Sulfonate group (O=S) | Formation of a robust, directional network stabilizing the primary structure. nih.gov |

| C-H···π | Aromatic C-H, Methyl C-H | Phenyl/Benzenesulfonate (B1194179) Ring (π-system) | Fine-tuning the molecular arrangement and contributing to packing efficiency. chemrxiv.orgnih.gov |

| π-π Stacking | Phenyl Ring | Benzenesulfonate Ring | Stacking of aromatic systems, often in an offset fashion, to build columns or layers. nih.gov |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements within a compound to validate its empirical formula. For this compound (C₁₃H₁₃NO₃S), the theoretical elemental composition can be calculated. However, no published experimental data from combustion analysis or other quantitative methods are available to compare with these theoretical values. Such experimental validation is a critical step in the characterization of any newly synthesized or studied compound.

Table 1: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 59.30 | Data Not Available |

| Hydrogen (H) | 4.98 | Data Not Available |

| Nitrogen (N) | 5.32 | Data Not Available |

| Oxygen (O) | 18.23 | Data Not Available |

| Sulfur (S) | 12.18 | Data Not Available |

Thermal Analysis Techniques (e.g., TGA, DTA) for Thermal Stability Profiles

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide crucial information regarding the thermal stability, decomposition points, and phase transitions of a material. The search for studies employing these techniques on this compound was unsuccessful. Therefore, its thermal stability profile, onset of decomposition temperature, and the nature of its thermal degradation (e.g., endothermic or exothermic processes) have not been documented.

Table 2: Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Value |

|---|---|---|

| TGA | Decomposition Onset | Data Not Available |

| TGA | Major Weight Loss Steps | Data Not Available |

| DTA | Peak Temperatures | Data Not Available |

Computational and Theoretical Investigations of Phenyl 5 Amino 2 Methylbenzenesulfonate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems, offering a detailed view of their electronic and structural properties. For Phenyl 5-amino-2-methylbenzenesulfonate and its related compounds, Density Functional Theory (DFT) and Hartree-Fock (HF) methods are prominently used.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for the geometry optimization and analysis of the electronic structure of organic molecules. For compounds analogous to Phenyl 5--amino-2-methylbenzenesulfonate, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311+G(d,p)), are employed to determine the most stable molecular conformation. These calculations provide optimized geometric parameters such as bond lengths and angles.

For instance, in a study of a related compound, 5-Amino-2-methylbenzenesulfonamide (B32415), X-ray crystallography revealed specific bond lengths and angles that are in good agreement with values obtained from DFT calculations for similar structures. wisc.edu The planarity of the benzene (B151609) ring and the positions of substituent atoms relative to the ring are key findings from such analyses. wisc.edu DFT studies on similar sulfonamides have shown that the method can accurately predict vibrational frequencies. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Benzenesulfonamide (B165840) Analog (Note: Data is for a closely related sulfonamide and serves as an illustrative example)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-S | 1.76 | |

| S-O1 | 1.43 | O1-S-O2: 119.5 |

| S-O2 | 1.44 | C-S-N: 106.8 |

| S-N | 1.63 |

This table is generated based on typical values found in computational studies of similar aromatic sulfonamides and is for illustrative purposes.

Hartree-Fock (HF) Methods in Complementary Structural Analysis

Hartree-Fock (HF) methods, while older and generally less accurate than DFT for many applications due to the neglect of electron correlation, still provide valuable complementary insights into molecular structure. HF calculations are often used in conjunction with DFT to compare and validate results. For molecules similar to this compound, HF methods have been used to calculate optimized geometries and vibrational frequencies. researchgate.net Comparing HF and DFT results can help in understanding the role of electron correlation in the structural and electronic properties of the molecule. For many organic molecules, the geometric parameters predicted by both methods are often in reasonable agreement with experimental data, though DFT is generally superior for energetic and spectroscopic predictions. researchgate.net

Molecular Orbital Theory and Reactivity Prediction

Molecular orbital theory provides a framework for understanding the chemical reactivity and stability of molecules through the analysis of their frontier molecular orbitals and charge distribution.

Analysis of Frontier Molecular Orbitals (FMOs) (HOMO-LUMO Gap)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. malayajournal.org

For substituted benzenesulfonates and related aromatic compounds, the nature and position of substituents significantly influence the energies of the FMOs. researchgate.netresearchgate.net Electron-donating groups, such as the amino group, tend to raise the HOMO energy, while electron-withdrawing groups can lower the LUMO energy. In computational studies of similar aromatic sulfonamides, the HOMO is often localized on the amino-substituted phenyl ring, while the LUMO may be distributed over the sulfonate group and the phenyl ring. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for an Analogous Aromatic Sulfonamide

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

This table presents typical FMO energy values from DFT calculations on analogous compounds for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and hybridization within a molecule. researchgate.net It provides a localized, Lewis-like picture of bonding. NBO analysis on molecules analogous to this compound reveals significant intramolecular charge transfer from the electron-donating amino group to the electron-accepting sulfonate group through the aromatic ring. nih.govresearchgate.net

Table 3: Selected NBO Analysis Results for an Analogous Aromatic Amine (Note: Data is illustrative and based on findings for similar compounds)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n(N) | π*(C-C) of phenyl ring | ~5-10 |

This table illustrates typical stabilization energies from NBO analysis on related molecules.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties such as infrared (IR), Raman, and UV-Visible spectra. These theoretical predictions can be correlated with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions.

For compounds similar to this compound, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental IR and Raman spectra after applying a suitable scaling factor. researchgate.net This allows for the confident assignment of vibrational modes to specific functional groups.

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). The calculated absorption maxima (λmax) and oscillator strengths can be compared with experimental spectra to understand the nature of electronic transitions, which are often π → π* transitions within the aromatic system. researchgate.net The solvent environment can also be modeled in these calculations to provide more accurate predictions.

Table 4: Comparison of Predicted and Experimental Spectroscopic Data for an Analogous Compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR (N-H stretch) | ~3400-3500 cm⁻¹ | ~3400-3500 cm⁻¹ |

| IR (S=O stretch) | ~1300-1350 cm⁻¹ | ~1310-1360 cm⁻¹ |

This table provides an illustrative comparison based on general findings for similar aromatic sulfonamides.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the dynamic nature of molecules over time. For this compound, MD simulations can provide significant insights into its conformational landscapes and intrinsic flexibility, which are crucial for understanding its interactions in various chemical environments. Such simulations model the atomic motions of the molecule by solving Newton's equations of motion, offering a view of its behavior on a femtosecond timescale.

A hypothetical analysis of the principal dihedral angles and their observed ranges during a simulation is presented in the table below.

| Dihedral Angle | Atoms Involved | Expected Rotational Freedom | Potential Energy Barrier |

| τ1 | C-S-O-C | High | Low |

| τ2 | O-S-N-C | Moderate | Moderate |

| τ3 | C-C-S-O | Low | High |

| τ4 | H-N-C-C | High | Low |

This table is generated based on theoretical principles and does not represent experimentally verified data.

The data from MD simulations can be used to construct a Ramachandran-like plot for the key dihedral angles, visualizing the allowed and disallowed conformational regions. This provides a comprehensive map of the molecule's flexibility and preferred shapes. nih.gov The understanding of these conformational preferences is fundamental for predicting how the molecule might interact with biological targets or other chemicals. nih.govnih.gov

Theoretical Analysis of Intermolecular Interactions and Crystal Lattice Energies

The study of intermolecular interactions is fundamental to understanding the solid-state properties of this compound, including its crystal packing, melting point, and solubility. Theoretical calculations, often in conjunction with crystallographic data, can quantify the nature and strength of these interactions.

The molecular structure of this compound, with its amino group, sulfonate group, and aromatic rings, allows for a variety of intermolecular interactions. These include:

Hydrogen Bonds: The amino group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the sulfonate group (-SO3-) are strong hydrogen bond acceptors. These interactions are expected to be a dominant force in the crystal packing of the molecule.

π-π Stacking: The presence of two phenyl rings allows for π-π stacking interactions, where the aromatic rings arrange themselves in either a face-to-face or face-to-edge manner. These interactions contribute significantly to the stability of the crystal lattice.

A detailed analysis of the crystal structure would involve Hirshfeld surface analysis to visually and quantitatively explore these intermolecular contacts. nih.gov

The crystal lattice energy is a measure of the strength of the forces holding the molecules together in the crystal. It can be calculated theoretically using methods such as quantum mechanical calculations on molecular clusters or by employing specialized force fields. researchgate.net The lattice energy is the sum of all the intermolecular interaction energies within the crystal.

A summary of the anticipated intermolecular interactions and their estimated energy contributions is provided below.

| Interaction Type | Donor/Acceptor Groups | Estimated Energy (kcal/mol) |

| N-H···O Hydrogen Bond | -NH2 and -SO3- | -5 to -15 |

| C-H···O Hydrogen Bond | Phenyl C-H and -SO3- | -1 to -3 |

| π-π Stacking | Phenyl rings | -2 to -5 |

| van der Waals Forces | All atoms | Variable |

This table contains theoretically estimated values and is for illustrative purposes.

Understanding these interactions and the resulting crystal packing is essential for controlling the solid-state properties of the material. conicet.gov.arnih.gov

Investigation of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP is plotted onto the electron density surface, providing a map of the electrostatic potential. researchgate.net

For this compound, the MEP surface would highlight the regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is crucial for understanding how the molecule will interact with other charged or polar species, including electrophiles and nucleophiles. nih.gov

The key features expected on the MEP surface of this compound are:

Negative Potential (Red/Yellow): The most negative potential is expected to be localized around the oxygen atoms of the sulfonate group due to their high electronegativity and the presence of lone pairs of electrons. The nitrogen atom of the amino group will also exhibit a region of negative potential. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): The hydrogen atoms of the amino group will show a strong positive potential, making them primary sites for hydrogen bonding. The hydrogen atoms on the aromatic rings will also have a slight positive potential.

Neutral Regions (Green): The carbon framework of the phenyl rings will likely represent the more neutral regions of the molecule.

The MEP surface provides a visual representation of the molecule's reactivity landscape. researchgate.net A hypothetical table of MEP values at specific atomic sites is presented below.

| Atomic Site | Predicted MEP Value (arbitrary units) | Reactivity Implication |

| Sulfonate Oxygen Atoms | -0.05 to -0.10 | Nucleophilic, Hydrogen Bond Acceptor |

| Amino Nitrogen Atom | -0.02 to -0.04 | Nucleophilic, Hydrogen Bond Acceptor |

| Amino Hydrogen Atoms | +0.03 to +0.06 | Electrophilic, Hydrogen Bond Donor |

| Aromatic Hydrogen Atoms | +0.01 to +0.02 | Weakly Electrophilic |

This table is based on theoretical expectations and does not represent measured data.

By analyzing the MEP surface, researchers can predict the sites of interaction for this compound, which is invaluable for designing new materials or understanding its biological interactions.

Research on this compound and Its Applications Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and chemical literature, no specific research, applications, or detailed findings concerning the chemical compound This compound could be identified. The requested analysis of its role in various fields of contemporary chemical science, therefore, cannot be provided based on existing public-domain information.

The search for data pertaining to "this compound" yielded information on structurally related but distinct molecules. These include the corresponding sulfonic acid, sulfonamide, and other derivatives. While these related compounds have documented roles, extrapolating their properties and applications to the specific phenyl ester requested would be scientifically inaccurate and misleading.

For context, information was found on the following related compounds:

5-Amino-2-methylbenzenesulfonic acid : This compound, the parent sulfonic acid, is utilized in the synthesis of pigments and other chemical intermediates. nih.gov For example, it serves as a precursor in the production of 2-amino-5-methylphenol. google.com

5-Amino-2-methylbenzenesulfonamide : The sulfonamide analogue has been studied for its crystal structure. researchgate.netnih.gov It is also known as an intermediate in the synthesis of the pharmaceutical agent Pazopanib. pharmaffiliates.com

Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- : This is an N-phenyl substituted sulfonamide, which is structurally different from the requested phenyl ester of sulfonic acid. epa.gov

The specific applications outlined in the request—including its role as a synthetic intermediate, its contribution to advanced materials with specific optical or electronic properties, its use in nonlinear optics, supramolecular chemistry, as a specialized reagent or catalyst, or in analytical methodologies—are not documented for This compound itself. General searches into areas like the supramolecular assembly of benzenesulfonate (B1194179) esters or their application in nonlinear optics did not yield any results for this particular molecule. nih.govscihorizon.com

Consequently, the creation of a detailed, scientifically accurate article adhering to the requested structure is not possible. The absence of data across all specified sections (6.1 through 6.5) prevents a factual discussion of this compound's utility in chemical sciences.

Research Applications and Utility in Contemporary Chemical Sciences

Enhancement of Analytical Methodologies

Derivatization Reagents for Improved Chromatographic Detection (e.g., Fluorescence)

The primary amino group on the Phenyl 5-amino-2-methylbenzenesulfonate molecule makes it a candidate for use as a derivatization reagent. Derivatization is a common strategy in chromatography to improve the detectability of analytes that lack a suitable chromophore or fluorophore for sensitive detection. sdiarticle4.com

By reacting the amino group of this compound with a fluorescent tagging agent, a new molecule with strong fluorescence properties could be synthesized. This new fluorescent derivative could then be used to "tag" target analytes containing functional groups reactive towards the benzenesulfonate (B1194179) ester. This approach would be particularly useful for the analysis of compounds that are otherwise difficult to detect at low concentrations.

Table 1: Potential Fluorescent Tagging Reactions for this compound

| Fluorescent Tagging Reagent | Reactive Group on Tag | Potential Reaction with this compound | Resulting Derivative |

| Dansyl chloride | Sulfonyl chloride | Reaction with the primary amino group | N-Dansyl-Phenyl 5-amino-2-methylbenzenesulfonate |

| Fluorescamine | Lactone | Reaction with the primary amino group | Fluorescamine-derived fluorophore |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Chloroformate | Reaction with the primary amino group | N-Fmoc-Phenyl 5-amino-2-methylbenzenesulfonate |

The resulting fluorescently labeled this compound could then be employed in various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection, to quantify target analytes with high sensitivity.

Additives for Enhancing Analytical Sensitivity and Validation Procedures

The ionic nature of the benzenesulfonate group and the potential for the amino group to be protonated suggest that this compound could serve as an additive in analytical methods to improve sensitivity and aid in validation procedures.

In mass spectrometry, for instance, the presence of a readily ionizable group can enhance the signal intensity of an analyte. By forming a non-covalent complex with an analyte, this compound could facilitate the ionization process, leading to a stronger signal and thus lower detection limits.

Furthermore, in the context of method validation, a well-characterized compound like this compound could be used as an internal standard if its chromatographic behavior is predictable and does not interfere with the analytes of interest. The use of an internal standard is a crucial aspect of analytical method validation, as it helps to correct for variations in sample preparation and instrument response.

Table 2: Potential Applications in Enhancing Analytical Methods

| Analytical Technique | Potential Role of this compound | Mechanism of Enhancement |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Ion-pairing reagent or signal enhancer | Forms ion pairs with analytes, improving chromatographic retention and/or enhancing ionization efficiency. |

| Capillary Electrophoresis (CE) | Modifier of electroosmotic flow (EOF) | The ionic nature of the compound can interact with the capillary wall, altering the EOF and improving separation efficiency. |

| Method Validation | Internal Standard | A known concentration is added to samples and standards to correct for analytical variability. |

While direct experimental evidence for these applications of this compound is not currently available in the literature, its chemical structure provides a strong theoretical basis for its potential utility in these areas of analytical science. Further research would be necessary to synthesize and characterize this compound and to experimentally validate these proposed applications.

Analytical Methodologies for Research Purity Assessment and Quantitative Analysis

Chromatographic Techniques for Isolation and Characterization

Chromatography is an indispensable tool in the analysis of aromatic sulfonates. The separation is founded on the differential partitioning of the analyte between a stationary phase and a mobile phase. Due to the ionic nature of the sulfonate group and the properties of the aromatic ring, specific chromatographic approaches are particularly effective.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the qualitative and quantitative analysis of Phenyl 5-amino-2-methylbenzenesulfonate. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture. nih.gov

The separation of aromatic sulfonates is typically achieved on a C18 or similar phenyl-based column. nih.govnih.gov The mobile phase often consists of an aqueous component, such as water adjusted to a specific pH with an acid like orthophosphoric acid, and an organic solvent like acetonitrile (B52724) or methanol. nih.govpnrjournal.com The pH of the mobile phase can be a critical parameter for controlling the retention of ionizable compounds like aminobenzenesulfonates. researchgate.net Detection is frequently carried out using a UV detector, as the aromatic ring of the compound absorbs light in the ultraviolet spectrum, with common wavelengths set around 215 nm or 254 nm. nih.govresearchgate.net

For quantitative analysis, a precise and validated HPLC method is essential. This involves establishing linearity by creating a calibration curve from standard solutions of this compound at various concentrations. nih.govpnrjournal.com The method's performance is characterized by parameters such as the limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably detected, and the limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. nih.govpnrjournal.com A robust HPLC method will demonstrate high sensitivity, accuracy, and precision over a defined concentration range. pnrjournal.com In cases where the compound lacks a strong UV chromophore, an alternative approach involves ion-pair chromatography, where a reagent is added to the mobile phase to form an ion-pair complex with the sulfonate, allowing for indirect UV detection. nih.govmdpi.com

Table 1: Representative HPLC Parameters for Analysis of Aromatic Amines and Sulfonates

This table presents typical conditions based on established methods for similar compounds.

| Parameter | Typical Value/Condition | Source |

| Chromatographic System | Agilent 1200 HPLC System or similar | pnrjournal.com |

| Column | C18 stationary phase (e.g., 150 x 4.6 mm, 2.7 µm) | nih.govresearchgate.net |

| Mobile Phase | Gradient or isocratic elution with Water (pH adjusted with acid) and Acetonitrile/Methanol | nih.govpnrjournal.comresearchgate.net |

| Flow Rate | 0.7 - 1.0 mL/min | nih.govpnrjournal.com |

| Column Temperature | 25 - 40 °C | pnrjournal.comresearchgate.net |

| Detection Wavelength | 215 - 254 nm (UV Detector) | nih.govresearchgate.net |

| Injection Volume | 10 µL | nih.govmdpi.com |

| LOD | ~0.015 µg/mL | nih.gov |

| LOQ | ~0.048 µg/mL | nih.gov |

For the isolation of this compound on a preparative scale, advanced liquid-liquid chromatographic techniques like High-Speed Countercurrent Chromatography (HSCCC) are highly effective. mdpi.compan.olsztyn.pl HSCCC is a support-free liquid-liquid partition chromatography method that avoids the irreversible adsorption of samples onto a solid stationary phase. mdpi.com The separation is based on the partitioning of the solute between two immiscible liquid phases within a centrifugal field. mdpi.com

The process involves selecting a suitable two-phase solvent system, where the target compound has a favorable partition coefficient (K D). mdpi.com A common solvent system for separating polar and semi-polar compounds is a mixture of n-hexane, ethyl acetate, methanol, and water. mdpi.comnih.gov The instrument consists of a multilayer coil that is subjected to a planetary motion, creating a strong gravitational field that retains the stationary phase while the mobile phase is pumped through it. mdpi.com This allows for the injection of a significant amount of crude sample and the subsequent collection of highly pure fractions of the target compound. nih.govnih.gov HSCCC is particularly advantageous for its high sample loading capacity and the complete recovery of the injected sample, making it ideal for isolating compounds for further research. nih.gov

Table 2: General Parameters for HSCCC Isolation

This table outlines the typical setup for an HSCCC separation.

| Parameter | Description | Source |

| Technique Principle | Support-free liquid-liquid partition chromatography. | mdpi.com |

| Apparatus | High-Speed Counter-Current Chromatograph with a multilayer coil planet centrifuge. | mdpi.com |

| Solvent System | Biphasic system (e.g., n-hexane-ethyl acetate-methanol-water). Selection is based on the partition coefficient (K D) of the target compound. | mdpi.comnih.gov |

| Mode of Operation | Head-to-tail or tail-to-head, depending on which phase (upper or lower) is used as the mobile phase. | pan.olsztyn.pl |

| Rotational Speed | Typically 800-900 rpm. | pan.olsztyn.plnih.gov |

| Flow Rate | 1.5 - 3.0 mL/min. | pan.olsztyn.plnih.gov |

| Outcome | Isolation of the target compound in high purity (>98%) and quantity (milligrams to grams). | nih.govnih.gov |

General Principles of Purification and Isolation in Research Contexts (e.g., Recrystallization)

Following its synthesis, crude this compound must be purified to remove impurities such as unreacted starting materials, reagents, and side-products. Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds.

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent. Ideally, the compound should be highly soluble in the solvent at an elevated temperature but sparingly soluble at a lower temperature. Impurities, in contrast, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization).

The process typically involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. For a compound related to this compound, suitable crystals for analysis were obtained through the slow evaporation of an ethanol (B145695) solution, which is a common recrystallization method. researchgate.net As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that tends to exclude the dissimilar impurity molecules. The pure crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. The purity of the final product can then be assessed using an appropriate analytical method, such as the HPLC techniques described previously.

Table 3: Steps in a Typical Recrystallization Process

| Step | Description |

| 1. Solvent Selection | Choose a solvent in which the target compound has high solubility when hot and low solubility when cold. |

| 2. Dissolution | Dissolve the impure solid in a minimum amount of the hot solvent to form a saturated solution. |

| 3. Filtration (Optional) | If insoluble impurities are present, perform a hot gravity filtration to remove them. |

| 4. Crystallization | Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. |

| 5. Isolation | Collect the purified crystals from the cold solution via vacuum filtration. |

| 6. Washing | Rinse the crystals with a small amount of cold solvent to wash away any remaining impurities. |

| 7. Drying | Dry the crystals to remove any residual solvent. |

Future Research Trajectories and Outlook for Phenyl 5 Amino 2 Methylbenzenesulfonate

Emerging Synthetic Strategies for Complex Derivatives

The synthesis of Phenyl 5-amino-2-methylbenzenesulfonate itself would likely involve the esterification of 5-amino-2-methylbenzenesulfonic acid with phenol (B47542). The foundational sulfonylation of anilines is a well-established process. For instance, the preparation of 2-amino-5-alkyl-benzenesulfonic acids can be achieved by the sulfonation of the corresponding 4-alkyl-anilines. google.com

Future synthetic endeavors will likely focus on creating more complex derivatives to modulate the compound's physicochemical properties. These strategies could include:

Post-synthesis modification: The amino group on the benzenesulfonate (B1194179) ring serves as a versatile handle for a variety of chemical transformations. It can be acylated, alkylated, or used in diazotization reactions to introduce a wide array of functional groups.

Substituent effects on the phenyl ring: Introducing various electron-donating or electron-withdrawing groups onto the phenyl ester moiety could significantly influence the compound's reactivity and potential applications.

Novel catalytic systems: The development of more efficient and selective catalysts for C-N and C-O bond formation will be crucial for the streamlined synthesis of a library of this compound derivatives.

Deeper Mechanistic Insights into Reactive Pathways

A thorough understanding of the reaction mechanisms involving this compound is essential for predicting its behavior and designing new applications. Future research is expected to delve into:

Kinetics and thermodynamics of formation and cleavage: Detailed studies on the esterification and hydrolysis of the phenyl sulfonate ester bond will provide valuable data on the compound's stability under various conditions.

Role of the amino group: The position of the amino group relative to the sulfonate ester is expected to influence the electronic properties of the molecule. Mechanistic studies will likely explore how this group participates in or influences key reactions, such as nucleophilic aromatic substitution or electrophilic attack on the aromatic rings.

Intermediate characterization: The identification and characterization of transient intermediates in reactions involving this compound will be crucial. Advanced spectroscopic techniques, such as time-resolved spectroscopy, could be employed to gain insights into these short-lived species.

For related compounds, such as 3-amino-2-hydroxy-5-methylbenzenesulfonic acid, the proposed reaction mechanism involves a Beckmann rearrangement followed by sulfonation and hydrolysis. researchgate.net Similar detailed mechanistic investigations for this compound would be highly valuable.

Unexplored Research Applications in Interdisciplinary Fields

The hybrid structure of this compound suggests potential applications across various scientific disciplines. While direct applications are yet to be reported, the functionalities present in the molecule point towards several promising research avenues:

Materials Science: The presence of aromatic rings and a sulfonate group could make its derivatives interesting candidates for the development of novel polymers, dyes, or functional coatings. The sulfonate group can impart water solubility and act as a dopant in conducting polymers.

Medicinal Chemistry: Benzenesulfonate and sulfonamide moieties are common in pharmacologically active compounds. For example, 5-amino-2-methylbenzenesulfonamide (B32415) is a key intermediate in the synthesis of the anticancer drug pazopanib. google.com Future research could explore the biological activities of this compound derivatives, such as their potential as enzyme inhibitors or receptor ligands.

Agrochemicals: The structural features of this compound could be explored for the development of new herbicides or pesticides, a field where benzenesulfonate derivatives have previously found application.

The exploration of this compound in interdisciplinary fields will necessitate collaboration between synthetic chemists, materials scientists, biologists, and computational scientists.

Advanced Integration of Computational and Experimental Research Paradigms

The synergy between computational modeling and experimental work will be a hallmark of future research on this compound.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric, electronic, and spectroscopic properties of the molecule and its derivatives. This can guide synthetic efforts by identifying promising target structures. For the related compound 5-amino-2-methylbenzenesulfonamide, crystal structure analysis has revealed details about its three-dimensional network. nih.gov Similar computational and crystallographic studies on this compound would provide fundamental insights.

Reaction Pathway Elucidation: Computational chemistry can be employed to model reaction mechanisms, calculate activation energies, and predict product distributions. This can help in optimizing reaction conditions and understanding unexpected outcomes.

Structure-Property Relationships: By combining experimental data with computational models, researchers can develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models will be invaluable for the rational design of new derivatives with tailored properties for specific applications.

The table below presents some computed properties for structurally related compounds, which can serve as a starting point for the computational investigation of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |

| 5-Amino-2-methylbenzenesulfonamide | C₇H₁₀N₂O₂S | 186.23 | KTPBKMYOIFHJMI-UHFFFAOYSA-N |

| 2-Amino-5-methylbenzenesulfonic acid | C₇H₉NO₃S | 187.22 | VZJHYZGIJFTXSV-UHFFFAOYSA-N |

| 5-Amino-2-methylphenol | C₇H₉NO | 123.15 | DBFYESDCPWWCHN-UHFFFAOYSA-N |

Disclaimer: The data in this table is for structurally related compounds and is provided for comparative purposes due to the limited availability of data for this compound.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the structural and functional groups of Phenyl 5-amino-2-methylbenzenesulfonate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving aromatic protons and substituent patterns, particularly the sulfonate and amino groups. Infrared (IR) spectroscopy identifies functional groups via characteristic absorptions (e.g., S=O stretching at ~1350–1150 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For solubility-dependent analyses, DMSO or methanol are preferred solvents, as indicated by similar sulfonamide derivatives .

Q. How do solubility properties influence experimental design for synthesizing and purifying this compound?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO) and methanol suggests recrystallization or column chromatography as viable purification methods. Solvent choice impacts reaction conditions: methanol may stabilize hydrogen-bonding interactions during synthesis, while DMSO enhances solubility for NMR characterization. Pre-screening solubility in varying solvent mixtures is recommended to optimize yield and purity .

Advanced Research Questions